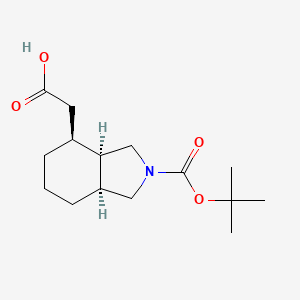
(r)-Methyl 4-aminochroman-6-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Methyl 4-aminochroman-6-carboxylate hydrochloride, also known as Ramatroban hydrochloride, is a synthetic compound that belongs to the chroman family. It is a highly potent and selective antagonist of thromboxane A2 (TXA2) receptor and is used in scientific research to study the role of TXA2 in various physiological processes.
Mechanism of Action
(r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride acts as a highly selective antagonist of the TXA2 receptor, which is a G protein-coupled receptor that is involved in platelet aggregation, vasoconstriction, and inflammation. By blocking the receptor, this compound hydrochloride inhibits the effects of TXA2, leading to reduced platelet aggregation, vasodilation, and decreased inflammation.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, relaxation of vascular smooth muscle, and reduction of inflammation. It has also been shown to reduce blood pressure and improve lung function in animal models of asthma.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride in lab experiments is its high selectivity for the TXA2 receptor, which allows for specific targeting of this pathway. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride, including investigating its potential therapeutic applications in various diseases, such as asthma, hypertension, and thrombosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound hydrochloride and its effects on other physiological processes. Finally, new synthesis methods and formulations may be developed to improve the solubility and bioavailability of this compound hydrochloride for use in future experiments.
Synthesis Methods
The synthesis of (r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride involves several steps, including the condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid and subsequent cyclization to form the chroman ring. The amino group is then introduced by reacting with ammonia, followed by methylation to obtain the final product.
Scientific Research Applications
(r)-Methyl 4-aminochroman-6-carboxylate hydrochloride hydrochloride has been extensively used in scientific research to study the role of TXA2 in platelet aggregation, vascular tone, and inflammation. It has also been investigated for its potential therapeutic applications in various diseases, including asthma, hypertension, and thrombosis.
properties
IUPAC Name |
methyl (4R)-4-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10;/h2-3,6,9H,4-5,12H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZSDKGVDIOQR-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)OCC[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)





![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)


![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)


